N-methyl-N-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide
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Overview
Description
N-methyl-N-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is a useful research compound. Its molecular formula is C18H21N7O2S and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-methyl-N-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is 399.14774411 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-methyl-N-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-Triazoles are used in polymer chemistry . They have strong dipole moment and hydrogen bonding ability, which make them useful in the creation of polymers .
Supramolecular Chemistry
1,2,3-Triazoles have applications in supramolecular chemistry . They can form complexes with a variety of enzymes and receptors, showing versatile biological activities .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation . They can be used to link two molecules together, which is useful in the creation of drugs and other bioactive compounds .
Chemical Biology
1,2,3-Triazoles are used in chemical biology . They are readily capable of binding in the biological system with a variety of enzymes and receptors .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging . They can be used to create compounds that fluoresce under certain conditions, which is useful in medical imaging .
Materials Science
1,2,3-Triazoles are used in materials science . They can be used to create materials with unique properties, such as high strength or resistance to certain conditions .
Mechanism of Action
Target of Action
Compounds with a1,2,3-triazole core are known to interact with a variety of enzymes and receptors . They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Mode of Action
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Biochemical Pathways
1,2,3-triazoles are known to have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology .
Pharmacokinetics
Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors .
Action Environment
The stability of 1,2,3-triazoles is usually high, even under acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
properties
IUPAC Name |
N-methyl-N-[[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2S/c1-23(28(26,27)15-7-8-15)9-13-10-24(11-13)17-16-18(20-12-19-17)25(22-21-16)14-5-3-2-4-6-14/h2-6,12-13,15H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMJEFRXKNVRHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide |
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